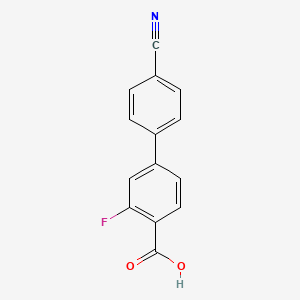

4-(4-Cyanophenyl)-2-fluorobenzoic acid

Description

Propriétés

IUPAC Name |

4-(4-cyanophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJWSOQZWSRXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688814 | |

| Record name | 4'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-01-4 | |

| Record name | 4'-Cyano-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 4-(4-Cyanophenyl)-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, a fluorinated biaryl carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, plausible synthetic routes, analytical characterization, and prospective applications, with a focus on the rationale behind the scientific exploration of this class of molecules.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The biaryl motif, a common feature in many biologically active compounds, provides a rigid scaffold that can be strategically functionalized to interact with protein receptors.[2] 4-(4-Cyanophenyl)-2-fluorobenzoic acid combines these features, making it a valuable building block for the synthesis of novel therapeutics.[1][3] The cyano group can act as a hydrogen bond acceptor or be used as a reactive handle for further chemical transformations.

Physicochemical Properties: An Area for Further Investigation

A thorough literature search did not yield experimentally determined melting and boiling points for 4-(4-Cyanophenyl)-2-fluorobenzoic acid. This data gap highlights an opportunity for further experimental characterization of this compound.

For context, the physical properties of its parent monofluorinated benzoic acid are provided below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorobenzoic Acid | 456-22-4 | C₇H₅FO₂ | 140.11 | 184 | 253.7 |

Data sourced from multiple references.[4][5][6]

The introduction of the larger, polar 4-cyanophenyl group in place of the fluorine atom at position 4 is expected to significantly increase the melting point of 4-(4-Cyanophenyl)-2-fluorobenzoic acid compared to 4-fluorobenzoic acid due to increased molecular weight, rigidity, and potential for intermolecular interactions. A precise boiling point is difficult to predict as such compounds often decompose at high temperatures.

It is imperative for researchers working with this compound to perform their own characterization to determine its precise physical properties.

Synthesis and Purification: A Mechanistic Approach

The synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2]

The logical retrosynthetic analysis points to two primary starting materials: a boronic acid (or its ester derivative) and an aryl halide.

Caption: Retrosynthetic analysis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a robust and widely applicable method for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2M sodium carbonate), is added.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The desired fractions are collected and the solvent is evaporated to yield the pure 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Caption: Schematic of the Suzuki-Miyaura coupling for the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized 4-(4-Cyanophenyl)-2-fluorobenzoic acid must be confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | A complex aromatic region with distinct signals for the protons on both phenyl rings. The fluorine atom will cause splitting of adjacent proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons and the nitrile carbon. |

| ¹⁹F NMR | Confirmation of the presence and environment of the fluorine atom. | A singlet or a multiplet depending on the coupling with nearby protons. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₈FNO₂). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C≡N stretch of the nitrile, and C-F bond vibrations. |

Applications in Drug Discovery and Beyond

4-(4-Cyanophenyl)-2-fluorobenzoic acid is a versatile building block with potential applications in several areas of research and development.

-

Medicinal Chemistry: As a scaffold for the synthesis of enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. The cyano group can be a key pharmacophoric feature or a precursor for other functional groups. The fluorinated phenyl ring can enhance binding affinity and improve metabolic stability.[1]

-

PROTACs and Molecular Glues: The carboxylic acid handle allows for the attachment of linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.

-

Materials Science: The rigid, conjugated structure of this molecule suggests potential applications in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

Caption: Potential applications of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Conclusion

4-(4-Cyanophenyl)-2-fluorobenzoic acid is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. While key physical properties such as its melting and boiling points require experimental determination, established synthetic methodologies like the Suzuki-Miyaura coupling provide a reliable route to its synthesis. The strategic combination of a fluorinated ring, a biphenyl scaffold, and reactive functional groups makes this compound a compelling building block for the development of next-generation therapeutics and advanced materials. It is the author's hope that this guide will serve as a valuable resource for researchers and scientists in their exploration of this promising molecule.

References

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

ChemBK. P-FLUOROBENZOIC ACID. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

SynZeal. 4-Fluorobenzoic Acid. [Link]

-

Cheméo. Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. [Link]

-

MDPI. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

-

National Institutes of Health. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

-

ResearchGate. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses | Request PDF. [Link]

-

bioRxiv. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

-

ACS Publications. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

Chemsrc. 3-FLUORO-[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. [Link]

-

Wikipedia. Suzuki reaction. [Link]

Sources

The Emerging Therapeutic Potential of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for a Focused Investigation

In the landscape of modern drug discovery, the strategic design of small molecules with high therapeutic potential is paramount. The biphenyl scaffold has long been a privileged structure, forming the core of numerous approved drugs. Within this class, derivatives of 4-(4-Cyanophenyl)-2-fluorobenzoic acid represent a particularly compelling, yet underexplored, frontier. This technical guide synthesizes the current body of evidence surrounding related chemical entities to build a robust scientific rationale for the investigation of this specific class of compounds. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as their promise as targeted enzyme inhibitors. This document is intended to serve as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.

The Chemical Scaffolding: A Convergence of Bioactive Moieties

The structure of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is a deliberate amalgamation of chemical features known to confer potent biological activity. The 4-cyanophenyl group is a well-established pharmacophore in oncology, often associated with the inhibition of key enzymes and signaling pathways.[1] Concurrently, the 2-fluorobenzoic acid moiety is a recognized structural alert for anti-inflammatory and antimicrobial properties. The strategic combination of these two components within a biphenyl framework suggests a high probability of synergistic or multi-faceted biological effects.

Potential Anticancer Activity: A Hypothesis of Apoptosis Induction

The inclusion of the 4-cyanophenyl group is a strong indicator of potential anticancer efficacy. Numerous studies have demonstrated that molecules containing this moiety exhibit significant cytotoxicity against a range of cancer cell lines.[1] For instance, 4-cyanophenyl-substituted thiazol-2-ylhydrazones have shown potent activity against HCT-116 and MCF-7 carcinoma cells, with evidence suggesting that they induce cell death via caspase-dependent apoptosis.[1]

Proposed Mechanism of Action: Histone Acetyltransferase (HAT) Inhibition

One plausible mechanism of action for the anticancer effects of these compounds is the inhibition of histone acetyltransferases (HATs).[1] HATs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HATs, 4-cyanophenyl-containing molecules may facilitate the onset of apoptosis in cancer cells.

Experimental Validation: A Step-by-Step Protocol for In Vitro Cytotoxicity Screening

To empirically test the anticancer potential of novel 4-(4-Cyanophenyl)-2-fluorobenzoic acid derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights

It is hypothesized that derivatives with substitutions on the benzoic acid ring that enhance cellular uptake or interaction with the target enzyme will exhibit lower IC50 values. The data in Table 1, from related cyanophenyl compounds, suggests that potent anticancer activity can be expected.[1]

| Compound ID | Cell Line | GI50 (µM) |

| 3f | MCF-7 | 1.0 ± 0.1 |

| 3a' | MCF-7 | 1.7 ± 0.3 |

| 3b' | HCT-116 | 1.6 ± 0.2 |

| 3f | HCT-116 | 1.6 ± 0.1 |

| 3n | HCT-116 | 1.1 ± 0.5 |

| 3w | HCT-116 | 1.5 ± 0.8 |

Table 1: Growth inhibition (GI50) values for 4-cyanophenyl substituted thiazol-2-ylhydrazones against human cancer cell lines.[1]

Caption: Workflow for in vitro anticancer screening.

Potential Anti-inflammatory Activity: Insights from Biphenyl Analogs

The biphenyl core of the target molecule is structurally related to a class of compounds known to possess anti-inflammatory properties. While direct evidence for 4-(4-Cyanophenyl)-2-fluorobenzoic acid is pending, the evaluation of its derivatives in established models of inflammation is a logical and promising avenue of investigation.

Experimental Validation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely accepted and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the in vivo anti-inflammatory effects of 4-(4-Cyanophenyl)-2-fluorobenzoic acid derivatives.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Pletysmometer

Protocol:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds and the positive control intraperitoneally or orally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Proposed anti-inflammatory mechanism.

Potential Antimicrobial Activity: The Role of the Fluorobenzoic Acid Moiety

Derivatives of fluorobenzoic acid have a documented history of antimicrobial activity. This suggests that 4-(4-Cyanophenyl)-2-fluorobenzoic acid and its derivatives may also exhibit inhibitory effects against a range of microbial pathogens.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique for determining the MIC of a compound against various bacterial and fungal strains.

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Incubator

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential as Enzyme Inhibitors: A Targeted Approach

The 4-cyanophenyl group is a key feature in several potent enzyme inhibitors. For example, derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate are dual inhibitors of aromatase and sulfatase, enzymes implicated in hormone-dependent cancers.[2] This strongly suggests that 4-(4-Cyanophenyl)-2-fluorobenzoic acid derivatives could be tailored to inhibit specific enzymes of therapeutic interest.

Experimental Validation: A General Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be outlined.

Objective: To determine the IC50 of the test compounds against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution

-

Test compounds

-

Detection reagent (if necessary)

-

96-well plate

-

Plate reader

Protocol:

-

Assay Setup: In a 96-well plate, combine the buffer, enzyme, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate for a specific time at the optimal temperature for the enzyme.

-

Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The chemical architecture of 4-(4-Cyanophenyl)-2-fluorobenzoic acid provides a strong theoretical foundation for its potential as a versatile therapeutic scaffold. The convergence of the anticancer and enzyme-inhibiting properties of the 4-cyanophenyl moiety with the anti-inflammatory and antimicrobial characteristics of the fluorobenzoic acid group warrants a thorough and systematic investigation. The experimental protocols detailed in this guide offer a clear roadmap for the preclinical evaluation of novel derivatives. Future research should focus on the synthesis of a diverse library of these compounds, followed by a comprehensive biological evaluation to elucidate their full therapeutic potential and establish clear structure-activity relationships.

References

-

Purohit, A., Woo, L. W. L., Potter, B. V. L., & Reed, M. J. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(15), 5488-5500. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 11(52), 32939-32953. [Link]

Sources

- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a chemical intermediate

An In-Depth Technical Guide to 4-(4-Cyanophenyl)-2-fluorobenzoic acid: A Pivotal Intermediate in Modern Drug Synthesis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, a highly functionalized biphenyl derivative that has emerged as a critical chemical intermediate in the pharmaceutical industry. We will explore its synthesis, with a focus on the robust Suzuki-Miyaura coupling, and elucidate its pivotal role in the construction of complex active pharmaceutical ingredients (APIs). A detailed case study on the commercial synthesis of the KRAS G12C inhibitor, Sotorasib, will be presented to exemplify the strategic importance of this intermediate. This document is intended for researchers, chemists, and professionals in drug development who seek to understand and leverage the unique chemical attributes of this versatile building block.

Introduction: The Strategic Value of a Fluorinated Biphenyl Intermediate

In the landscape of medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic selection of key intermediates. 4-(4-Cyanophenyl)-2-fluorobenzoic acid (IUPAC Name: 4'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid) is a prime example of such a pivotal molecule.[1] Its structure is a confluence of functionalities that offer synthetic chemists a versatile handle for molecular elaboration:

-

A biphenyl scaffold , providing a rigid and well-defined three-dimensional structure.

-

A carboxylic acid group , which serves as a primary reactive site for amide bond formation—a cornerstone of medicinal chemistry.

-

A nitrile (cyano) group , a versatile functional group that can be further transformed or utilized for its electronic properties.

-

A fluorine atom , strategically placed to modulate the electronic and lipophilic properties of the molecule, often enhancing metabolic stability and binding affinity in the final API.

These features have established 4-(4-Cyanophenyl)-2-fluorobenzoic acid as an indispensable building block, particularly in the synthesis of targeted therapies for oncology.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in process chemistry.

| Property | Value | Reference |

| CAS Number | 1261929-01-4 | [1][2] |

| Molecular Formula | C₁₄H₈FNO₂ | [1][2] |

| Molecular Weight | 241.22 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically ≥98% | [1][2] |

| IUPAC Name | 4'-cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |

Synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid: The Suzuki-Miyaura Coupling

The most prevalent and scalable method for synthesizing 4-(4-Cyanophenyl)-2-fluorobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This Nobel Prize-winning reaction provides a powerful and reliable method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for constructing biaryl systems.

The reaction couples a boronic acid derivative with an aryl halide. In this specific case, 4-bromo-2-fluorobenzoic acid is coupled with (4-cyanophenyl)boronic acid. The choice of these starting materials is strategic; they are commercially available and exhibit appropriate reactivity. The fluorine atom on the benzoic acid ring enhances the electrophilicity of the carbon-bromine bond, facilitating the oxidative addition step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

(4-Cyanophenyl)boronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzoic acid, (4-cyanophenyl)boronic acid, and potassium carbonate.

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the 1,4-dioxane/water solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with aqueous HCl (e.g., 2M HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.

-

Filter the resulting solid, wash with water to remove inorganic salts, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Dry the solid product under vacuum to yield 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Causality and Self-Validation:

-

Inert Atmosphere: The use of an inert gas is critical. Palladium(0) catalysts are sensitive to oxidation, which would halt the catalytic cycle. The absence of a reaction or a stalled reaction often points to atmospheric contamination.

-

Base: The base is essential for the transmetalation step of the Suzuki reaction, activating the boronic acid. The reaction will not proceed without a suitable base.

-

Aqueous Solvent System: The presence of water often accelerates the reaction and helps to dissolve the inorganic base.

-

Acidic Workup: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate it, rendering it insoluble in the aqueous phase and allowing for isolation by filtration. A successful precipitation upon acidification is a key indicator of product formation.

Visualization: Suzuki-Miyaura Reaction Workflow

Caption: Suzuki-Miyaura synthesis of the target intermediate.

Core Application: Intermediate in the Synthesis of Sotorasib (AMG 510)

The true value of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is demonstrated in its application as a key building block in the synthesis of Sotorasib, a first-in-class, FDA-approved covalent inhibitor of the KRAS G12C mutation.[7][8] Sotorasib represents a breakthrough in treating certain types of solid tumors, particularly non-small cell lung cancer.[7]

In the commercial manufacturing process of Sotorasib, 4-(4-Cyanophenyl)-2-fluorobenzoic acid is introduced in a crucial amide coupling step. The carboxylic acid moiety of the intermediate is activated and then reacted with a primary amine on the core heterocyclic scaffold of the Sotorasib molecule. This reaction forms a stable amide bond, attaching the cyanophenyl-fluorobenzoyl group, which is essential for the drug's binding and activity.

Experimental Protocol: Amide Coupling in Sotorasib Synthesis

Objective: To couple 4-(4-Cyanophenyl)-2-fluorobenzoic acid with the Sotorasib amine precursor.

Materials:

-

Sotorasib Amine Precursor (1.0 eq)

-

4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.1 eq)

-

Coupling Agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

-

Amine Base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)

-

Solvent (e.g., Dimethylformamide, DMF)

Procedure:

-

Dissolve the Sotorasib amine precursor in the solvent within a reaction vessel under an inert atmosphere.

-

Add 4-(4-Cyanophenyl)-2-fluorobenzoic acid, the coupling agent, and the amine base.

-

Stir the mixture at room temperature for 8-12 hours. The reaction is typically monitored by HPLC for the consumption of the starting materials and the formation of the Sotorasib product.

-

Upon completion, the reaction is quenched by the addition of water.

-

The crude product is then extracted into an organic solvent (e.g., Ethyl Acetate).

-

The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude Sotorasib is purified by recrystallization or column chromatography to yield the final, high-purity API.[7]

Causality and Self-Validation:

-

Coupling Agent: The carboxylic acid must be activated to react with the amine. Coupling agents form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine. The reaction will not proceed at a reasonable rate without an activating agent.

-

Amine Base: A non-nucleophilic organic base like DIPEA is required to neutralize the acidic byproducts formed during the activation step and to ensure the precursor amine remains deprotonated and nucleophilic.

-

Purification: The high purity required for an API (often >99.5%) necessitates a robust purification step.[7] The success of the recrystallization or chromatography is a final validation of the synthesis.

Visualization: Sotorasib Synthesis Workflow

Caption: Integration of the intermediate into the final Sotorasib API.

Safety and Handling

As a fine chemical used in laboratory and manufacturing settings, proper handling of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is essential. Based on available Safety Data Sheets (SDS), the compound presents moderate hazards.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] If handling large quantities or if dust is generated, use respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[13] Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-(4-Cyanophenyl)-2-fluorobenzoic acid stands out as a sophisticated and highly valuable chemical intermediate. Its utility is rooted in a stable, multi-functional structure that allows for its seamless integration into complex molecular targets. The robustness of its synthesis via Suzuki-Miyaura coupling and its critical role in the commercial production of blockbuster drugs like Sotorasib underscore its importance. For scientists and researchers in drug development, a deep understanding of this intermediate's properties, synthesis, and reactivity is not merely academic—it is a practical tool for accelerating the path to novel therapeutics.

References

- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate.

- US Patent 6613930B2: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.

- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.

- 4-Fluorobenzoic acid. Chem-Impex.

- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH.

- 4-Fluorobenzoic acid. Wikipedia.

- P-FLUOROBENZOIC ACID. ChemBK.

- 4-(4-Cyanophenyl)-2-fluorobenzoic acid | 1261929-01-4. Sigma-Aldrich.

- Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH.

- WO2001042198A2: Methods for producing cyanobenzoic acid derivatives. Google Patents.

- Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. Cheméo.

- 4-(4-Cyanophenyl)-2-fluorobenzoic acid, min 98%, 5 grams. AA BLOCKS.

- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.

- Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor | Request PDF. ResearchGate.

- KR100577873B1: 4-cyanobenzoic acid and its methyl ester production method. Google Patents.

- 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY DATA SHEET. Fisher Scientific.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Flurbiprofen analogs and methods of use in treating cancer - Patent US-8575170-B2. PubChem.

- 4-Fluorobenzoic Acid | 456-22-4. SynZeal.

- Drug intermediate. MedChemExpress.

- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PMC - NIH.

- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.

- 4-fluorobenzoic acid - SAFETY DATA SHEET. SCBT.

- KIF18A inhibitors - Patent US-12441736-B2. PubChem.

- 4-Cyanobenzoic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.

- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.

Sources

- 1. 4-(4-Cyanophenyl)-2-fluorobenzoic acid | 1261929-01-4 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

A Comprehensive Technical Guide on the Safe Handling of 4-(4-Cyanophenyl)-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Compound

4-(4-Cyanophenyl)-2-fluorobenzoic acid is a bespoke molecule of interest within contemporary drug discovery and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile, and a fluorinated phenyl ring, presents a versatile scaffold for the synthesis of complex molecular entities. The fluorination can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid groups offer multiple avenues for chemical modification.[1] As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide has been meticulously compiled by extrapolating data from structurally analogous compounds, namely 4-fluorobenzoic acid and 4-cyanobenzoic acid, to provide a robust framework for its safe utilization. The principles of chemical safety are universal, and by examining the constituent functional groups, we can proactively identify potential hazards and implement appropriate control measures.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 4-(4-Cyanophenyl)-2-fluorobenzoic acid are inferred from its structural components. Aromatic carboxylic acids are often irritating to the skin and eyes, and can cause respiratory tract irritation if inhaled as a dust.[2][3] The presence of the cyano group introduces a potential for toxicity, although the risk is dependent on the metabolic pathways of the entire molecule.

1.1 GHS Classification (Inferred)

Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

1.2 Physical and Chemical Properties (Estimated)

The following properties are estimated based on the known characteristics of 4-fluorobenzoic acid and 4-cyanobenzoic acid.

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | White to off-white or yellow powder/solid[2] | Similar to analogue compounds. |

| Melting Point | >150 °C | Aromatic carboxylic acids are typically high-melting solids.[2][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols).[2][6] | The carboxylic acid group imparts some water solubility, but the biphenyl structure increases lipophilicity. |

| Stability | Stable under normal laboratory conditions.[6][7] | Aromatic carboxylic acids are generally stable. |

| Reactivity | Reacts with strong bases, strong oxidizing agents, and strong acids.[6] | Carboxylic acid functionality dictates reactivity. |

Section 2: Prudent Handling and Exposure Control

A proactive approach to exposure control is essential when working with any chemical of unknown toxicological profile. The following engineering controls, personal protective equipment (PPE), and hygiene practices are mandatory.

2.1 Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[2][7]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[8][9][10]

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[11] | Protects against dust particles and splashes. |

| Hand Protection | Nitrile or neoprene gloves.[12] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents inhalation of the compound. |

2.3 Hygiene Practices: Mitigating Unseen Risks

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][7]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[7]

-

Remove contaminated clothing immediately and wash before reuse.[5]

Section 3: Emergency Procedures: Preparedness is Key

Rapid and appropriate responses to emergencies can significantly mitigate potential harm.

3.1 First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][13] |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][13] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

3.2 Spill Response Workflow

The following workflow should be initiated in the event of a spill.

Caption: A stepwise workflow for responding to a chemical spill.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Alert: Immediately evacuate the area and inform your supervisor and colleagues.

-

Don PPE: Put on the appropriate PPE as outlined in Section 2.2.

-

Containment: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For solutions, surround the spill with an absorbent barrier.

-

Cleanup: Carefully sweep the solid material into a designated waste container. For liquid spills, use an absorbent pad to soak up the material.

-

Decontamination: Wipe the spill area with a damp cloth, followed by a decontamination solution (e.g., a mild detergent solution).

-

Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[3]

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

4.1 Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][14]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6][13]

-

The recommended storage temperature is between 2-8°C for long-term stability.

4.2 Waste Disposal

All waste containing 4-(4-Cyanophenyl)-2-fluorobenzoic acid must be treated as hazardous waste.

-

Solid Waste: Collect solid waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.[15]

-

Liquid Waste: Collect liquid waste in a separate, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal Method: The preferred method of disposal for this type of compound is incineration in a licensed hazardous waste facility.[16] This ensures the complete destruction of the molecule. Alternative methods may include chemical treatment to hydrolyze the nitrile group and neutralize the carboxylic acid, followed by disposal in accordance with local regulations.[17] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[15]

Section 5: Toxicological and Ecological Information

5.1 Toxicological Profile (Inferred)

The toxicological properties of 4-(4-Cyanophenyl)-2-fluorobenzoic acid have not been extensively studied. However, based on its structural analogues, it is prudent to assume the following:

-

Acute Effects: May be harmful if swallowed, and can cause irritation to the skin, eyes, and respiratory system.[6]

-

Chronic Effects: The long-term effects of exposure are unknown. As a precaution, exposure should be minimized.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[5]

5.2 Ecological Impact

The environmental fate and ecological impact of this compound are unknown. It is essential to prevent its release into the environment.[3] Do not allow this chemical to enter drains or waterways.

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds is a cornerstone of scientific integrity and professional practice. This guide provides a comprehensive framework for the safe handling of 4-(4-Cyanophenyl)-2-fluorobenzoic acid, based on the best available data from structurally related molecules. By adhering to these guidelines, researchers can mitigate risks, ensure a safe laboratory environment, and focus on advancing their scientific endeavors.

References

- Vertex AI Search. (2015).

- MedChemExpress. (2025). 4-Fluorobenzoic acid-SDS.

- Wikipedia. (n.d.). 4-Fluorobenzoic acid.

- Carl ROTH. (2025).

- PubChem. (n.d.). 4-Fluorobenzoic Acid.

- Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart.

- EPA NEPS. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

- Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.

- Carl ROTH. (n.d.).

- PubChem. (n.d.). 4-Fluorobenzohydrazide.

- Fisher Scientific. (2013).

- Fisher Scientific. (2013).

- Fisher Scientific. (n.d.).

- Stanford Environmental Health & Safety. (n.d.).

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.

- Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.

- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.

- Fisher Scientific. (n.d.).

- Chemical Management Section. (n.d.). DAO-1997-39-CCO-Cyanide.pdf.

- SynZeal. (n.d.). 4-Fluorobenzoic Acid | 456-22-4.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

- Elemental Microanalysis. (2024). 4-FLUOROBENZOIC ACID.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. carlroth.com [carlroth.com]

- 4. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. hazmatschool.com [hazmatschool.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Cyanophenyl)-2-fluorobenzoic acid

Abstract

This document provides a comprehensive guide and detailed protocol for the purification of 4-(4-Cyanophenyl)-2-fluorobenzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for downstream applications. The protocol outlines a robust and reproducible method, explaining the scientific rationale behind the selection of chromatographic parameters.

Introduction and Scientific Background

4-(4-Cyanophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their rigid structures and potential as intermediates in the synthesis of complex molecules. The purity of this compound is critical for its intended use, necessitating an efficient and reliable purification method.

Reverse-phase HPLC is an ideal technique for this purpose due to its high resolving power and suitability for moderately polar organic molecules.[1][2] The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[3] By modulating the composition of the mobile phase, the retention of the target compound and its impurities can be precisely controlled to achieve separation.

Physicochemical Properties of 4-(4-Cyanophenyl)-2-fluorobenzoic acid

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. While specific experimental data for the target molecule is not widely published, its properties can be inferred from its structural components: a fluorobenzoic acid moiety and a cyanophenyl group.

| Property | Estimated Value/Characteristic | Rationale and Implication for HPLC |

| Molecular Formula | C₁₄H₈FNO₂ | Provides the molecular weight for mass spectrometry identification. |

| Appearance | Likely a white to off-white crystalline solid. | Relevant for sample handling and preparation. |

| pKa | ~3.5 - 4.2 | The carboxylic acid group is acidic. To ensure good peak shape and consistent retention, the mobile phase pH should be kept at least 1.5-2 units below the pKa to maintain the compound in its neutral, protonated form.[3][4] An acidic mobile phase is therefore required.[4][5] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile); sparingly soluble in cold water.[6][7][8] | Dictates the choice of solvent for sample preparation. A mixture of organic solvent and water is suitable. |

| UV Absorbance | Strong absorbance expected in the 254-280 nm range. | The two aromatic rings and the nitrile group constitute a significant chromophore, allowing for sensitive UV detection.[9] |

| Polarity | Moderately polar. | Well-suited for reverse-phase chromatography using a C18 or C8 stationary phase. |

HPLC Method Development and Rationale

The chosen HPLC method is based on established principles for the separation of aromatic carboxylic acids.[4][5]

Chromatographic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. agilent.com [agilent.com]

- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 6. chembk.com [chembk.com]

- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 8. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Strategic Application of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Design

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the vast arsenal of synthetic building blocks, 4-(4-Cyanophenyl)-2-fluorobenzoic acid has emerged as a scaffold of significant interest. Its unique combination of a biaryl structure, a reactive carboxylic acid handle, and strategically placed electronic features—the electron-withdrawing cyano and fluoro groups—renders it a versatile starting point for the synthesis of a diverse array of bioactive compounds. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs, with a particular focus on the development of enzyme inhibitors for oncology and other therapeutic areas. We will delve into its synthesis, key chemical transformations, and its role in the generation of potent modulators of critical biological targets, supported by detailed protocols and structure-activity relationship (SAR) insights.

Physicochemical Properties and Design Rationale

The utility of 4-(4-Cyanophenyl)-2-fluorobenzoic acid in drug design is not coincidental; it is a direct consequence of the deliberate interplay of its constituent functional groups.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₄H₈FNO₂ | Provides a compact and relatively rigid scaffold. |

| Molecular Weight | 241.22 g/mol | Falls within the desirable range for lead-like and drug-like molecules. |

| Appearance | White to off-white solid | Amenable to standard laboratory handling and formulation development. |

| pKa | ~3-4 (estimated) | The carboxylic acid can participate in key ionic interactions with biological targets. |

| LogP | ~3.5 (estimated) | Indicates a balance of lipophilicity and hydrophilicity, crucial for cell permeability. |

The Strategic Importance of the Moieties:

-

4-Cyanophenyl Group: This moiety is a key contributor to the biological activity of many derivatives. The nitrile group is a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in the active sites of enzymes.[1] Furthermore, the rigidity of the phenyl ring helps to orient the molecule within a binding pocket, while the cyano group can also engage in favorable dipole-dipole or π-π stacking interactions. In many instances, the incorporation of a 4-cyanophenyl group has been shown to significantly enhance the anticancer potency of heterocyclic compounds.

-

2-Fluoro Substituent: The ortho-fluoro group on the benzoic acid ring plays a multifaceted role. Its high electronegativity can modulate the pKa of the carboxylic acid, influencing its ionization state at physiological pH.[2] This can be critical for optimizing interactions with target proteins. The fluorine atom can also form non-covalent interactions, such as hydrogen bonds and halogen bonds, with the target. From a pharmacokinetic perspective, the C-F bond is exceptionally stable to metabolic degradation, and its introduction can block potential sites of oxidative metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[3]

-

Carboxylic Acid Handle: This functional group is the primary point for chemical modification. It can be readily converted into a wide range of functional groups, most commonly amides and esters, allowing for the exploration of diverse chemical space and the fine-tuning of a molecule's properties. The carboxylic acid itself, or a bioisosteric replacement, can also serve as a key pharmacophoric element, forming strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

Synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic Acid

The most common and efficient method for the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the reliable and high-yielding connection of the two aryl rings.

Figure 1: General workflow for the Suzuki-Miyaura synthesis of the title compound.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(4-Cyanophenyl)-2-fluorobenzoic acid from 4-bromo-2-fluorobenzoic acid and 4-cyanophenylboronic acid.

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

-

Potassium carbonate (3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid, 4-cyanophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a solid.

Applications in Medicinal Chemistry: Case Studies and Protocols

The versatility of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is best illustrated through its application in the synthesis of various enzyme inhibitors.

Dual Aromatase and Sulfatase Inhibitors for Breast Cancer Therapy

Endocrine therapy is a cornerstone of treatment for hormone-dependent breast cancer. Aromatase and steroid sulfatase (STS) are two key enzymes involved in the biosynthesis of estrogens. Dual inhibition of these enzymes is an attractive therapeutic strategy. Derivatives of 4-(4-Cyanophenyl)-2-fluorobenzoic acid have been explored as potent dual aromatase-sulfatase inhibitors (DASIs).[1]

Structure-Activity Relationship (SAR) Insights:

-

The para-cyanophenyl ring is crucial for balanced dual inhibition. It is thought to act as a hydrogen bond acceptor, interacting favorably with amino acid residues in the active sites of both aromatase and STS.[1]

-

Replacement of the 4-cyanophenyl group with other aryl moieties often leads to a decrease in inhibitory activity against one or both enzymes.[1]

Illustrative Application: The core scaffold can be elaborated to introduce a triazole or imidazole moiety, which are known to coordinate with the heme iron of the aromatase enzyme.

Kinase Inhibitors for Targeted Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. The 4-(4-Cyanophenyl)-2-fluorobenzoic acid scaffold has been incorporated into various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

Figure 2: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Protocol: Amide Coupling for Kinase Inhibitor Synthesis (HATU-mediated)

Objective: To synthesize an amide derivative of 4-(4-Cyanophenyl)-2-fluorobenzoic acid with a substituted aniline, a common step in the synthesis of kinase inhibitors.

Materials:

-

4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.0 eq)

-

Substituted aniline (e.g., 4-methoxyaniline) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-(4-Cyanophenyl)-2-fluorobenzoic acid in DMF in a round-bottom flask.

-

Add the substituted aniline, HATU, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

PARP Inhibitors for DNA Damage Repair-Deficient Cancers

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. The 4-(4-Cyanophenyl)-2-fluorobenzoic acid scaffold can be utilized in the synthesis of potent PARP inhibitors.

Figure 3: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Illustrative IC₅₀ Data for Scaffolds Containing the 4-Cyanophenyl Moiety:

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Dual Aromatase-Sulfatase Inhibitor | Aromatase | 0.2 | [1] |

| Dual Aromatase-Sulfatase Inhibitor | Steroid Sulfatase | 2.5 | [1] |

| Thiazolylhydrazone Derivative | HCT-116 (colon cancer) | ~2000 | |

| Thiazolylhydrazone Derivative | MCF-7 (breast cancer) | 1000 - 1700 | |

| PARP Inhibitor (YHP-836) | PARP1 | 6.328 | |

| PARP Inhibitor (YHP-836) | PARP2 | 3.621 |

Note: The IC₅₀ values are for representative compounds containing the 4-cyanophenyl moiety and are intended to be illustrative of the potential potency achievable with this scaffold.

Further Chemical Transformations

Beyond amide bond formation, the carboxylic acid of 4-(4-Cyanophenyl)-2-fluorobenzoic acid can undergo other important transformations.

Protocol: Fischer Esterification

Objective: To synthesize the methyl or ethyl ester of 4-(4-Cyanophenyl)-2-fluorobenzoic acid.

Materials:

-

4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.0 eq)

-

Methanol or Ethanol (as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-(4-Cyanophenyl)-2-fluorobenzoic acid in an excess of the desired alcohol (e.g., methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the desired ester. Further purification can be achieved by column chromatography if necessary.[4][5]

Conclusion and Future Perspectives

4-(4-Cyanophenyl)-2-fluorobenzoic acid represents a highly valuable and versatile building block in modern medicinal chemistry. Its unique electronic and structural features provide a solid foundation for the design of potent and selective enzyme inhibitors and other therapeutic agents. The strategic placement of the 4-cyanophenyl and 2-fluoro moieties offers opportunities to fine-tune drug-target interactions and enhance pharmacokinetic properties. The straightforward derivatization of its carboxylic acid handle through well-established synthetic protocols, such as amide coupling and esterification, allows for rapid exploration of chemical space. As our understanding of the molecular drivers of disease continues to grow, privileged scaffolds like 4-(4-Cyanophenyl)-2-fluorobenzoic acid will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies.

References

-

Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]

-

Akhtar, T., et al. (2022). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33895-33908. [Link]

-

Choi, P. J., et al. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. Bioorganic & Medicinal Chemistry Letters, 30(14), 127252. [Link]

-

Jena, B. K., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 911029. [Link]

- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

- Singh, U. P., & Gahtori, P. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1836-1844.

- Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

- Malanga, M., & Althaus, F. R. (2005). The role of poly (ADP-ribose) in the DNA damage signaling network. Biochemistry and Cell Biology, 83(3), 354-364.

- Lountos, G. T., et al. (2011). Structural basis of detection and signaling of DNA single-strand breaks by human PARP-1. Proceedings of the National Academy of Sciences, 108(44), 17894-17899.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC advances, 13(27), 18712-18723. [Link]

- Patil, S. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4543-4547.

-

Ferreira, R. J., et al. (2020). Structural Aspects of the Ortho Chloro-and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

- El-Fakharany, E. M., et al. (2020). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 10(1), 1-13.

-

Al-Suwaidan, I. A., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7293. [Link]

- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 224, 113719.

- Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Gajiwala, K. S., et al. (2013). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl) quinazolin-4-yl) amino) phenyl) acetamide as the first orally active selective Aurora Kinase B Inhibitor. Journal of medicinal chemistry, 56(17), 6747-6762.

- Purser, S., et al. (2008). The role of fluorine in drug design. Chemical Society Reviews, 37(2), 320-330.

- Zhou, J., et al. (2021). Discovery of Quinazoline-2, 4 (1 H, 3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─ Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(23), 17366-17384.

-

Zhang, J., et al. (2016). Design, synthesis, and biological evaluation of novel PARP-1 inhibitors based on a 1H-thieno [3, 4-d] imidazole-4-carboxamide scaffold. Molecules, 21(11), 1449. [Link]

- Wang, L., et al. (2018).

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Lin, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1468-1490.

-

Wikipedia. (2023). Epidermal growth factor receptor. [Link]

-

Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

- O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(8), 759-768.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic molecules and reaction intermediates). Journal of fluorine chemistry, 109(1), 3-12.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

-

Ferreira, R. J., et al. (2020). Structural Aspects of the Ortho Chloro-and Fluoro-Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

El-Sayed, M. F., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS omega, 7(12), 10716-10729. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1146-1157. [Link]

-

Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & medicinal chemistry letters, 13(9), 1571-1574. [Link]

-

Wikipedia. (2023). PARP inhibitor. [Link]

-

American Cancer Society. (2023). PARP Inhibitors for Cancer. [Link]

-

National Cancer Institute. (2022). PARP Inhibitors. [Link]

-

AstraZeneca. (2023). Our Science: PARP inhibitors. [Link]

-

Clovis Oncology. (n.d.). The Science of PARP Inhibition. [Link]

-

Tesaro. (n.d.). PARP Inhibition. [Link]

-

AbbVie. (n.d.). PARP Inhibitors. [Link]

-

Myriad Genetics. (n.d.). BRACAnalysis CDx. [Link]

-

Foundation Medicine. (n.d.). FoundationOne CDx. [Link]

-

Caris Life Sciences. (n.d.). Molecular Intelligence. [Link]

-

Tempus. (n.d.). Tempus xT. [Link]

-

Guardant Health. (n.d.). Guardant360 CDx. [Link]

-

Personalis. (n.d.). NeXT Platform. [Link]

-

Illumina. (n.d.). TruSight Oncology 500. [Link]

Sources

- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. cerritos.edu [cerritos.edu]

Common side products in the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid. As a key intermediate in various pharmaceutical and materials science applications, ensuring its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and preventative measures to address common challenges encountered during its synthesis, particularly focusing on the prevalent Suzuki-Miyaura cross-coupling reaction.

I. Overview of the Synthetic Route